ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a pyrrole moiety, and an ethyl ester group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate are the cannabinoid receptors hCB1 and hCB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with its targets (hCB1 and hCB2 receptors) by forming a hydrogen bond with a key residue in the receptor (K3.28) . This interaction is proposed to account for the high affinity for the receptors’ inactive state and the inverse agonist activity .
Biochemical Pathways
The compound’s interaction with the cannabinoid receptors affects the endocannabinoid system . This system is involved in modulating neurotransmission and has been implicated in a variety of physiological and pathological conditions, including pain, addiction, mood disorders, and neurodegenerative diseases .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good bioavailability and selectivity .
Result of Action
The compound’s action on the cannabinoid receptors results in an inverse agonist effect . This means that it reduces the activity of the receptors, leading to changes in the signaling pathways they control .
Biochemical Analysis
Biochemical Properties
Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with cyclooxygenase-2, an enzyme involved in the inflammatory response. The compound inhibits the activity of cyclooxygenase-2, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to bind to cannabinoid receptors, particularly the hCB1 receptor, influencing various physiological processes .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In hepatocytes, the compound has been found to inhibit the replication of the hepatitis C virus by suppressing the activity of cyclooxygenase-2 . This inhibition leads to a decrease in viral RNA levels and a reduction in viral replication. Furthermore, the compound influences cell signaling pathways, including those involved in inflammation and immune responses. It also affects gene expression by modulating the transcription of genes associated with inflammation and viral replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound interacts with cannabinoid receptors, particularly the hCB1 receptor, where it acts as an inverse agonist, modulating receptor activity and influencing various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cyclooxygenase-2 and its antiviral activity against the hepatitis C virus . Prolonged exposure to the compound may lead to adaptive cellular responses, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antiviral effects without causing noticeable toxicity . At higher doses, the compound may induce adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a dose-dependent response .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydrolysis and oxidation . Key enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidative breakdown of the compound . The metabolites of this compound are further processed and excreted via the renal and biliary systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport processes . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound accumulates in specific compartments, including the cytoplasm and the endoplasmic reticulum .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cyclooxygenase-2 and other target proteins . Additionally, it is found in the endoplasmic reticulum, where it may influence protein synthesis and folding processes . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to its functional sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form the pyrazole ring. Subsequent substitution reactions introduce the pyrrole moiety and the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazolone derivatives, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These compounds have similar structures but differ in the position and type of substituents.
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates: These compounds feature different substituents on the pyrazole ring.
Uniqueness
Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)14-12-17-19(13-8-4-3-5-9-13)15(14)18-10-6-7-11-18/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITKJKVOJUTKMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377570 | |
Record name | Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94692-05-4 | |
Record name | Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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